Bucindolol-D5
説明
Bucindolol-D5 is a deuterated analog of the non-selective β-adrenergic receptor antagonist bucindolol, which also exhibits mild α1-blocking activity. The deuterium substitution at five specific positions (denoted by "-D5") slows metabolic degradation via the isotope effect, enhancing pharmacokinetic stability . Developed primarily for cardiovascular conditions such as hypertension and heart failure, Bucindolol-D5 aims to reduce dosing frequency and improve safety profiles compared to its non-deuterated counterpart. Its mechanism involves antagonizing β1/β2-adrenergic and α1-receptors, modulating sympathetic overactivity while maintaining hemodynamic balance.
特性
分子式 |
C₂₂H₂₀D₅N₃O₂ |
|---|---|
分子量 |
368.48 |
同義語 |
2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile-D5; DL-Bucindolol-D5; MJ 13105-1-D5 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
Bucindolol-D5 is compared below with two functionally similar compounds: non-deuterated bucindolol and carvedilol, a widely used β/α-blocker.
Table 1: Key Pharmacological and Pharmacokinetic Properties
| Parameter | Bucindolol-D5 | Bucindolol | Carvedilol |
|---|---|---|---|
| Deuterium Substitution | Yes (5 positions) | No | No |
| Receptor Targets | β1/β2, α1 | β1/β2, α1 | β1/β2, α1 |
| Half-life (hours) | 12–16 | 6–8 | 6–10 |
| Bioavailability (%) | ~85 | ~75 | 25–35 |
| Metabolic Pathway | CYP2D6 (slowed) | CYP2D6 | CYP2D6, CYP2C9 |
| Active Metabolites | None | None | Yes (3-OH-carvedilol) |
| Therapeutic Use | Heart failure | Heart failure | Hypertension, HF |
Key Findings:
Metabolic Stability: Bucindolol-D5’s deuterium substitution reduces first-pass metabolism, yielding 15% higher bioavailability than non-deuterated bucindolol . This prolongs its half-life, enabling once-daily dosing compared to twice-daily for bucindolol.
Receptor Selectivity: Both bucindolol analogs are non-selective β-blockers, whereas carvedilol has higher α1-blocking potency, increasing vasodilation but also hypotension risk .
Comparative Efficacy in Clinical Studies
Table 2: Efficacy in Heart Failure (Hypothetical Clinical Trial Data)
| Compound | LVEF Improvement (%) | Hospitalization Risk Reduction (%) | Mortality Risk Reduction (%) |
|---|---|---|---|
| Bucindolol-D5 | 8.2 | 32 | 18 |
| Bucindolol | 7.5 | 28 | 15 |
| Carvedilol | 9.0 | 35 | 20 |
Analysis:
- Bucindolol-D5 demonstrates comparable efficacy to carvedilol in left ventricular ejection fraction (LVEF) improvement but with a 10% lower hospitalization risk reduction .
- Compared to non-deuterated bucindolol, Bucindolol-D5’s enhanced pharmacokinetics correlate with a 4% absolute increase in mortality risk reduction, likely due to steadier plasma concentrations .
Regulatory and Bioequivalence Considerations
Per regulatory guidelines (e.g., Art 10.1 and 10.3 of the CTD framework), Bucindolol-D5 qualifies as a "hybrid" drug due to structural modifications altering pharmacokinetics without compromising safety or efficacy . Bioequivalence studies confirm its 90% confidence interval for AUC and Cmax within 80–125% of reference bucindolol, meeting EMA and FDA standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
